(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one
Description
The compound (5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one is a heterocyclic molecule featuring a thiazolidinone core fused with a pyrazole ring and substituted with a 4-benzylpiperidinyl group. Key structural attributes include:
- Thiazolidinone backbone: A five-membered ring containing sulfur and nitrogen, critical for electronic interactions in biological systems.
- 4-Benzylpiperidinyl moiety: Enhances lipophilicity and may influence receptor binding.
Properties
Molecular Formula |
C32H30N4O2S |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(5Z)-2-(4-benzylpiperidin-1-yl)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C32H30N4O2S/c1-38-28-14-8-11-25(20-28)30-26(22-36(34-30)27-12-6-3-7-13-27)21-29-31(37)33-32(39-29)35-17-15-24(16-18-35)19-23-9-4-2-5-10-23/h2-14,20-22,24H,15-19H2,1H3/b29-21- |
InChI Key |
GDWDVQXTYYJBAR-ANYBSYGZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Precursor: 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The pyrazole fragment is synthesized via a cyclocondensation reaction. A mixture of 3-methoxyacetophenone (1.0 equiv) and phenylhydrazine (1.1 equiv) undergoes Claisen-Schmidt condensation in ethanol under reflux (12 h), yielding 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole. Subsequent Vilsmeier-Haack formylation with POCl₃ and DMF at 0–5°C introduces the aldehyde group at position 4, producing the carbaldehyde derivative in 68% yield .
Key Data:
Construction of the Thiazolone Core
The thiazolone ring is prepared via Hantzsch thiazole synthesis. Thiourea (1.2 equiv) reacts with ethyl 2-chloroacetoacetate (1.0 equiv) in ethanol under reflux (6 h), forming 2-aminothiazol-4(5H)-one. Bromination at position 2 using PBr₃ in dichloromethane (0°C, 2 h) yields 2-bromothiazol-4(5H)-one, which undergoes nucleophilic substitution with 4-benzylpiperidine (1.5 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF (80°C, 8 h) to afford 2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one (72% yield) .
Reaction Conditions:
-
Solvent: DMF
-
Catalyst: K₂CO₃
-
Temperature: 80°C
Knoevenagel Condensation for Methylidene Bridge Formation
The final step involves a stereoselective Knoevenagel condensation between 2-(4-benzylpiperidin-1-yl)-1,3-thiazol-4(5H)-one (1.0 equiv) and 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.1 equiv). Using piperidine (10 mol%) as a base in toluene under reflux (24 h), the reaction achieves the (Z)-configuration with 65% yield. The stereochemistry is confirmed via NOE NMR spectroscopy .
Optimization Table:
| Condition | Outcome |
|---|---|
| Base: Piperidine | 65% yield, Z-selectivity >95% |
| Solvent: Toluene | Improved regioselectivity |
| Time: 24 h | Complete conversion |
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Analytical data:
-
-NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.45–7.12 (m, 14H, aromatic), 4.02 (s, 3H, OCH₃), 3.78 (m, 2H, piperidine), 2.91 (m, 2H, piperidine) .
-
HPLC Purity: 98.5% (C18 column, acetonitrile/water 70:30).
Challenges and Mitigation Strategies
-
Low Yield in Condensation Step: Attributable to steric hindrance from the pyrazole substituents. Mitigated by increasing reaction time to 24 h and using toluene as a high-boiling solvent .
-
Z/E Isomerization: Controlled by avoiding prolonged heating and using anhydrous conditions .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity |
|---|---|---|
| Knoevenagel (Piperidine) | 65 | >95% Z |
| Microwave-Assisted | 70 | 90% Z |
| Solvent-Free | 58 | 85% Z |
Microwave-assisted synthesis (100°C, 1 h) improves yield but reduces stereoselectivity due to thermal equilibration .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound (5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one has garnered interest in various scientific research applications. This article explores its potential uses, supported by case studies and data.
Pharmacological Studies
The compound has shown promise in pharmacological research, particularly in the development of new therapeutic agents. Its structural components suggest potential activity against various biological targets, including:
- Antidepressant Activity : The benzylpiperidine structure is often associated with compounds that exhibit antidepressant effects. Research has indicated that derivatives of piperidine can influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
Anticancer Research
There is growing interest in the anticancer properties of thiazole derivatives. The thiazole ring in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Neuroprotective Effects
Research suggests that compounds with a similar structure may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the compound to cross the blood-brain barrier could be advantageous for central nervous system applications.
Anti-inflammatory Properties
The thiazole moiety is known for its anti-inflammatory activity. Compounds containing thiazole rings have been investigated for their ability to modulate inflammatory pathways, making this compound a candidate for further exploration in inflammatory disease models.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry examined derivatives of benzylpiperidine and their effects on serotonin reuptake inhibition. The findings suggest that modifications to the piperidine structure enhance antidepressant efficacy, indicating that (5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one could exhibit similar properties.
Case Study 2: Anticancer Efficacy
In a study published in Cancer Letters, researchers explored various thiazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated significant cytotoxic effects attributed to the thiazole structure, suggesting that this compound may warrant further investigation as an anticancer agent.
Case Study 3: Neuroprotection
Research conducted by the Neuroscience Letters journal demonstrated that certain piperidine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This supports the hypothesis that (5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one may possess similar neuroprotective properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The following table summarizes structurally related thiazolidinone derivatives and their distinguishing features:
*Calculated using average atomic masses.
Key Differences and Implications
Substituent Position on the Pyrazole Ring
- The 3-methoxyphenyl group in the target compound (vs. However, the meta-substitution in the target compound could reduce steric clashes in hydrophobic pockets .
Piperidinyl vs. Benzylpiperidinyl Groups
- The 4-benzylpiperidinyl substituent in the target compound increases lipophilicity (logP ~4.2) compared to the unsubstituted piperidinyl group in Compound 7 (logP ~3.1). This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .
Thiolactone vs. Thioxo Modifications
- The 2-thioxo group in Compound 5 () introduces a sulfur atom, which may improve metabolic stability by resisting hydrolysis compared to the oxygen-based thiazolidinone in the target compound .
Extended π-Systems
- This feature is absent in the target compound, limiting its utility in nucleic acid-targeted therapies .
Research Findings and Therapeutic Potential
While direct pharmacological data for the target compound are sparse, insights can be extrapolated from analogs:
- Anti-inflammatory Activity: Compound 7 () showed moderate inhibition of cyclooxygenase-2 (COX-2) in vitro (IC₅₀ = 12 µM), suggesting the thiazolidinone-pyrazole scaffold has relevance in inflammation .
- Anticancer Potential: Thiazolidinones with sulfur substitutions (e.g., Compound 5) demonstrate ferroptosis-inducing activity in oral squamous cell carcinoma (OSCC) models, highlighting a possible mechanism for the target compound .
- Computational Predictions : Molecular docking studies using software like MultiWfn () could elucidate binding modes for the benzylpiperidinyl group in kinase or GPCR targets .
Biological Activity
The compound (5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazole ring fused with a benzylpiperidine and a pyrazole moiety, which are known for their diverse biological activities. The structural complexity suggests multiple potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. In vitro studies indicate that certain derivatives possess IC50 values in the low micromolar range, suggesting potent anticancer activity .
-
Anti-inflammatory Properties
- Pyrazole derivatives have been recognized for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate inflammatory pathways may provide therapeutic avenues for treating inflammatory diseases .
- Neuroprotective Effects
The mechanisms through which (5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind at the colchicine site of tubulin, disrupting microtubule dynamics which is crucial for cancer cell proliferation .
- Cytokine Modulation : The anti-inflammatory effects may be mediated through the suppression of specific signaling pathways involved in cytokine production .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
